ortho-iodoHoechst 33258

Vue d'ensemble

Description

Ortho-iodoHoechst 33258 is an iodinated DNA-binding bibenzimidazole compound. It is a cell dye used for DNA quantitation and sensitizes DNA and cells to ultraviolet A (UVA) light. This compound is part of the Hoechst series of fluorescent dyes, which are known for their ability to bind to the minor groove of DNA, particularly in adenine-thymine (A/T)-rich regions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ortho-iodoHoechst 33258 involves the iodination of Hoechst 33258. The process typically includes the following steps:

Starting Material: Hoechst 33258.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Ortho-iodoHoechst 33258 primarily undergoes substitution reactions due to the presence of the iodine atom. The compound can also participate in:

Oxidation: Under specific conditions, the iodine atom can be oxidized.

Reduction: The iodine atom can be reduced to a less reactive form.

Substitution: The iodine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Various nucleophiles can be used to replace the iodine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .

Applications De Recherche Scientifique

Fluorescence Microscopy and Flow Cytometry

Ortho-iodoHoechst 33258 is primarily used in fluorescence microscopy and flow cytometry for the staining of nucleic acids. Its binding affinity for adenine-thymine (AT)-rich regions of double-stranded DNA enhances its fluorescence, making it an effective marker for visualizing cellular structures.

Key Properties:

- Fluorescence Excitation/Emission: The dye exhibits excitation and emission maxima at approximately 351 nm and 463 nm, respectively .

- Cell Permeability: While this compound can penetrate live cells, its permeability is lower compared to other Hoechst dyes like Hoechst 33342 .

Applications in Research:

- Cell Cycle Analysis: The dye is extensively utilized to monitor cell cycle progression by distinguishing between different phases based on DNA content.

- Apoptosis Studies: It helps identify pycnotic nuclei in apoptotic cells, facilitating the study of programmed cell death mechanisms .

Photodynamic Therapy

This compound has been investigated as a potential photosensitizer in photodynamic therapy (PDT). Its ability to intercalate into the minor groove of DNA allows it to induce cytotoxic effects upon light activation.

Mechanism of Action:

- Upon exposure to light, this compound generates reactive oxygen species (ROS), leading to cellular damage and apoptosis .

Case Study Insights:

- In experiments involving human cancer cell lines (e.g., FaDu, PC-3), the compound demonstrated an increased formation of DNA double-strand breaks when combined with UVA light, suggesting enhanced cytotoxicity compared to non-iodinated Hoechst dyes .

Radioprotection Studies

Research indicates that this compound can act as a radioprotector against ionizing radiation. Its binding properties may help shield cellular DNA from damage caused by radiation exposure.

Research Findings:

- Studies have shown that the iodinated derivative does not selectively bind to nuclear DNA but still provides some protective effects against radiation-induced damage . This property is particularly relevant in therapeutic contexts where radiation is employed.

Molecular Docking Studies

Recent research has utilized molecular docking techniques to assess the binding affinities of this compound analogues to DNA. These studies aim to optimize the compound's structure for enhanced specificity and efficacy.

Findings:

- Molecular modeling has revealed potential modifications that could improve binding affinity and reduce cytotoxicity while maintaining effective fluorescence properties .

Comparative Analysis with Other Dyes

| Property | This compound | Hoechst 33258 | Hoechst 33342 |

|---|---|---|---|

| Cell Permeability | Moderate | Moderate | High |

| Fluorescence Enhancement | High with AT-rich DNA | Moderate | High |

| Phototoxicity | Moderate | Low | High |

| Binding Affinity | Lower than Hoechst 33342 | Moderate | High |

Mécanisme D'action

Ortho-iodoHoechst 33258 binds to the minor groove of DNA, particularly in A/T-rich regions. This binding enhances the fluorescence intensity of the dye, making it useful for DNA visualization and quantitation. The compound sensitizes DNA and cells to UVA light, which can induce DNA damage and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Hoechst 33258: The parent compound, which lacks the iodine atom.

Hoechst 33342: Another member of the Hoechst series, known for its higher cell permeability.

DAPI (4’,6-diamidino-2-phenylindole): A widely used DNA-binding dye with similar applications.

Uniqueness

Ortho-iodoHoechst 33258 is unique due to the presence of the iodine atom, which enhances its ability to sensitize DNA and cells to UVA light. This property makes it particularly useful for studies involving DNA damage and repair mechanisms .

Activité Biologique

Ortho-iodoHoechst 33258 (oIH) is a halogenated derivative of Hoechst 33258, a well-known fluorescent dye that binds specifically to the minor groove of double-stranded DNA. This compound has garnered attention in biological research due to its unique properties, particularly its ability to induce DNA damage upon exposure to ultraviolet (UV) light. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative studies with other analogues, and relevant case studies.

This compound acts primarily as a photosensitizer. Upon UV irradiation, it generates reactive species that can lead to DNA strand breaks. The mechanism involves the formation of a carbon-centered radical through dehalogenation, which subsequently interacts with the DNA backbone, resulting in cleavage.

Key Mechanisms:

- DNA Binding : oIH binds to the minor groove of DNA, allowing for effective intercalation and stabilization.

- Radical Formation : UV light exposure induces the formation of radicals that attack the DNA structure.

- Strand Breakage : The primary site of cleavage occurs at the 1'-deoxyribosyl carbon, distinguishing it from other analogues like meta- and para-iodoHoechst, which primarily cleave at different sites.

Comparative Studies

Research has demonstrated significant differences in biological activity among the various iodinated Hoechst compounds. A comparative analysis revealed that this compound exhibits superior efficacy in inducing single-strand breaks in plasmid DNA (pBR322) when compared to its meta and para counterparts.

Summary of Comparative Findings:

| Compound | Binding Affinity | Phototoxicity | Induction of Single-Strand Breaks |

|---|---|---|---|

| This compound | High | High | Most Effective |

| Meta-iodoHoechst 33258 | Moderate | Moderate | Less Effective |

| Para-iodoHoechst 33258 | Moderate | Moderate | Least Effective |

| IodoHoechst 33258 | Low | Low | Least Effective |

These findings indicate that ortho-iodoHoechst is particularly effective for applications requiring robust DNA damage induction, making it valuable in photodynamic therapy and molecular biology studies.

Case Studies and Research Findings

- DNA Cleavage Specificity : A study published in Nucleic Acids Research highlighted the sequence specificity of oIH-induced cleavage. The results indicated that cleavage predominantly occurs at AT-rich sequences, particularly those with consecutive thymine bases .

- Combination Therapies : Recent research explored the use of ortho-iodoHoechst in combination with PARP inhibitors like Olaparib for enhancing radiosensitization in cancer cells. The study found that oIH significantly increased DNA damage when used alongside radiation therapies, demonstrating its potential in improving treatment outcomes for metastatic castration-resistant prostate cancer .

- Phototoxicity Assessment : In a comparative study assessing UV-induced DNA damage across different iodo-Hoechst compounds, oIH was shown to induce single-strand breaks more effectively than its analogues. The study employed sequencing gel analysis to pinpoint breakage sites, confirming oIH's distinct activity profile .

Propriétés

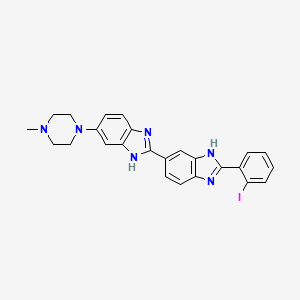

IUPAC Name |

2-(2-iodophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23IN6/c1-31-10-12-32(13-11-31)17-7-9-21-23(15-17)29-24(27-21)16-6-8-20-22(14-16)30-25(28-20)18-4-2-3-5-19(18)26/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHARKYRPCGBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=CC=C6I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23IN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60935844 | |

| Record name | 2'-(2-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158013-41-3 | |

| Record name | Orthoiodohoechst | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158013413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-(2-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.